molecular formula C23H19F3N2O3S B5247140 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5247140
M. Wt: 460.5 g/mol
InChI Key: GWNAZGKJKWKYQR-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the formation of the phenothiazine core, followed by the introduction of the trifluoromethyl group and subsequent coupling with the isoindole moiety. Reaction conditions may include the use of strong acids or bases as catalysts, specific temperature controls, and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, optimized synthetic routes are employed to ensure high yield and purity. The use of continuous flow reactors, improved catalysts, and automation technologies help in scaling up the production while maintaining consistency and reducing costs. Solvent recycling and waste management practices are also implemented to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:

  • Oxidation: : Reaction with oxidizing agents leads to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive conditions can alter the phenothiazine ring or reduce the carbonyl group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution. Reaction conditions vary, but typically involve precise temperature and pH controls.

Major Products

Depending on the reactions, major products include various derivatives such as sulfoxides, reduced phenothiazine compounds, or substituted phenothiazine derivatives.

Scientific Research Applications

2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione finds applications in:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Explored for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its structural similarity to pharmacologically active phenothiazines.

  • Industry: : Utilized in material science for developing novel polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration, while the phenothiazine core interacts with various receptors or enzymes. Pathways involved include modulation of neurotransmitter systems or inhibition of enzymatic activities, leading to diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other phenothiazine derivatives like chlorpromazine or trifluoperazine. What sets 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione apart is the unique combination of the trifluoromethyl group and isoindole moiety, which imparts distinctive chemical and biological properties.

Similar compounds:

  • Chlorpromazine

  • Trifluoperazine

  • Promethazine

Each of these compounds has its own set of applications and characteristics, but the unique structural components of this compound provide specific advantages in certain applications.

Properties

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)13-9-10-19-17(11-13)28(16-7-3-4-8-18(16)32-19)20(29)12-27-21(30)14-5-1-2-6-15(14)22(27)31/h3-4,7-11,14-15H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNAZGKJKWKYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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